Methyl 1-methyl-2-oxoindoline-3-carboxylate
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Overview
Description
Methyl 1-methyl-2-oxoindoline-3-carboxylate is an organic compound with the molecular formula C11H11NO3 It is a derivative of indoline, a bicyclic heterocycle that is structurally related to indole
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 1-methyl-2-oxoindoline-3-carboxylate can be synthesized through several methods. One common approach involves the reaction of indoline-2,3-dione with methyl iodide in the presence of a base such as sodium hydride. The reaction typically takes place in an aprotic solvent like tetrahydrofuran (THF) at room temperature .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and ensuring safety and environmental compliance.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-methyl-2-oxoindoline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, typically under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxylated compounds.
Scientific Research Applications
Methyl 1-methyl-2-oxoindoline-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of methyl 1-methyl-2-oxoindoline-3-carboxylate involves its interaction with various molecular targets. In biological systems, it may interact with enzymes and receptors, leading to changes in cellular processes. For example, it has been shown to induce apoptosis in cancer cells by activating specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- Methyl 1-acetyl-2-oxoindoline-6-carboxylate
- Methyl 1-hydroxyindole-3-carboxylate
- 2-oxoindoline-based acetohydrazides
Uniqueness
Methyl 1-methyl-2-oxoindoline-3-carboxylate is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity.
Biological Activity
Methyl 1-methyl-2-oxoindoline-3-carboxylate is an organic compound belonging to the oxoindoline class, characterized by a fused indole structure with various functional groups. This compound has garnered attention for its potential biological activities, which include antimicrobial, anticancer, and anti-inflammatory properties. This article reviews the current understanding of its biological activity, supported by relevant research findings and case studies.
Chemical Structure and Properties
This compound has the following molecular formula:
Property | Details |
---|---|
Molecular Formula | C11H11NO3 |
Molecular Weight | 219.21 g/mol |
Functional Groups | Methyl, carbonyl, carboxylate |
The presence of these functional groups contributes to its chemical reactivity and biological activity, making it a subject of interest in medicinal chemistry.
1. Antimicrobial Properties
Recent studies have indicated that this compound exhibits notable antimicrobial activity. For example, it has shown effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus , with minimum inhibitory concentration (MIC) values comparable to those of established antibiotics .
2. Anticancer Activity
Research has demonstrated that this compound possesses significant cytotoxic effects against several human cancer cell lines. In particular, studies revealed that it can induce apoptosis in colon cancer (SW620), prostate cancer (PC-3), and lung cancer (NCI-H23) cells. The cytotoxicity was evaluated using the MTT assay, indicating a dose-dependent response with IC50 values ranging from 5 to 15 µg/mL across different cell lines .
3. Anti-inflammatory Effects
In vitro studies have suggested that this compound may modulate inflammatory responses by inhibiting pro-inflammatory cytokines. It was observed to downregulate cytokine expression in stimulated immune cells, highlighting its potential as an anti-inflammatory agent .
The mechanisms underlying the biological activities of this compound are still being elucidated. However, several hypotheses have emerged:
- Cytotoxic Mechanism : The compound appears to activate caspase pathways leading to programmed cell death in cancer cells .
- Antimicrobial Mechanism : Its structural features may allow it to disrupt bacterial cell membranes or inhibit essential bacterial enzymes.
- Anti-inflammatory Mechanism : It may interfere with signaling pathways involved in inflammation, such as NF-kB or MAPK pathways .
Comparative Analysis with Related Compounds
This compound shares structural similarities with other oxoindoline derivatives. A comparison of their biological activities is summarized below:
Compound Name | Molecular Formula | Biological Activity |
---|---|---|
Ethyl 3-benzyl-1-methyl-2-oxoindoline-3-carboxylate | C15H17NO3 | Moderate antibacterial activity |
1-Methylindole | C9H9N | Limited anticancer properties |
Methyl 5-hydroxyindole | C9H9NO | Enhanced reactivity but lower cytotoxicity |
This table illustrates the diverse biological profiles of related compounds, emphasizing the unique potential of this compound.
Case Studies and Research Findings
Several case studies have been conducted to explore the pharmacological potential of this compound:
- Anticancer Study : A study involving multiple human cancer cell lines demonstrated that this compound could inhibit cell proliferation significantly compared to control groups, suggesting its potential as a chemotherapeutic agent .
- Antimicrobial Study : In a comparative analysis against standard antibiotics, this compound showed promising results against multidrug-resistant strains of bacteria, indicating its potential as a novel antimicrobial agent .
Properties
Molecular Formula |
C11H11NO3 |
---|---|
Molecular Weight |
205.21 g/mol |
IUPAC Name |
methyl 1-methyl-2-oxo-3H-indole-3-carboxylate |
InChI |
InChI=1S/C11H11NO3/c1-12-8-6-4-3-5-7(8)9(10(12)13)11(14)15-2/h3-6,9H,1-2H3 |
InChI Key |
OHUJQSCZPDJTCB-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2C(C1=O)C(=O)OC |
Origin of Product |
United States |
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